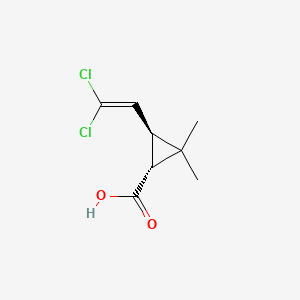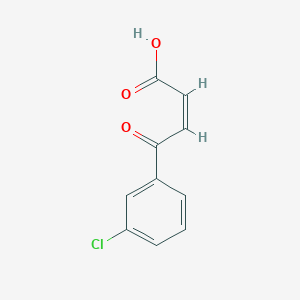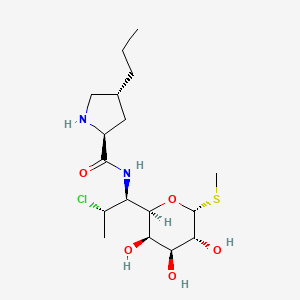
3-(p-tolylsulfonyloxy)-2,2-diméthylpropanoate de méthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies, including the direct conversion of precursors through aldol condensation or alkylation processes. For instance, Methyl 3-hydroxy-2,2-dimethylpropionate can be synthesized from 3-hydroxy-2,2-dimethylpropionaldehyde using chlorine and sodium hydroxide in methanol under optimal conditions (Li Cheng-fan, 2001). Another approach involves the alkylation of methyl isobutyrate silyl enol ether to achieve the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, facilitated by hexafluoroisopropanol as a solvent (Lara Mollà-Guerola & A. Baeza, 2023).
Molecular Structure Analysis
The molecular and electronic structures of similar compounds have been thoroughly investigated, revealing detailed insights into their geometry and bonding. For instance, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized, providing valuable information on their structural organization and intramolecular interactions (L. Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can lead to various functional materials with potential applications. For example, the reactivity of similar compounds with nitrogen binucleophiles was demonstrated in the regioselective synthesis of pyrazoles and pyrimidines, highlighting the versatility of such compounds in organic synthesis (O. Kanishchev et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability under various conditions are crucial for the practical application of any compound. However, specific details on the physical properties of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate were not directly found in the searched literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different chemical conditions, and the potential for further functionalization, are essential for understanding the applications of Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate. The synthesis and characterization of related compounds provide insights into these aspects, indicating a broad range of chemical behaviors and potential applications (S. E. Rayes et al., 2020).
Applications De Recherche Scientifique
Synthèse des 3H-pyrazoles spirocycliques
Ce composé est utilisé dans la synthèse des 3H-pyrazoles spirocycliques par réaction avec le 9-diazofluorene. Le processus implique une cycloaddition 1,3-dipolaire, qui suit la règle de von Auwers, conduisant à la formation de ces composés spirocycliques {svg_1}. Ces 3H-pyrazoles spirocycliques présentent des applications potentielles dans le développement de produits pharmaceutiques et agrochimiques en raison de leurs propriétés structurales uniques.
Formation de composés spirocycliques substitués par des sulfonyle
Lorsqu'ils sont chauffés dans du toluène bouillant, les 3H-pyrazoles spirocycliques subissent une isomérisation en 5-R-sulfonyl-3-phénylpyrazolo[1,5-f]phénanthridines. Cette transformation est importante en chimie organique pour créer des structures moléculaires complexes qui pourraient être utilisées dans la conception et la synthèse de médicaments {svg_2}.
Transformations thermiques et catalysées par les acides
Le composé est impliqué dans des transformations thermiques et catalysées par les acides, où il réagit pour former la 3a-phényl-2H-dibenzo[e,g]indazol-3(3aH)-one. De telles transformations sont cruciales en chimie hétérocyclique, qui est l'épine dorsale de nombreuses applications en chimie médicinale {svg_3}.
Transformations photolytiques
La photolyse des 3H-pyrazoles spirocycliques avec ce composé donne des mélanges de sulfonylcyclopropènes et de 2H-cyclopenta[j,k]fluorènes. Ces transformations photolytiques sont importantes pour l'étude des réactions induites par la lumière dans les composés organiques, ce qui peut conduire à la découverte de nouveaux matériaux photoactifs {svg_4}.
Synthèse de nouveaux composés sulfonamide
Le 3-(p-tolylsulfonyloxy)-2,2-diméthylpropanoate de méthyle peut être utilisé dans la synthèse de nouveaux composés sulfonamide. Ces composés ont un large éventail d'applications, y compris les agents antibactériens, les diurétiques et les antiépileptiques {svg_5}.
Études computationnelles et cristallographie
Les dérivés du composé font l'objet d'études computationnelles et d'analyse cristallographique pour comprendre leurs propriétés structurales et électroniques. Ces informations sont essentielles pour la conception rationnelle de molécules présentant des activités biologiques souhaitées {svg_6}.
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is often discussed in the context of bioactive compounds, such as drugs or pesticides . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, or flammable . Without more specific information about Methyl 3-(p-tolylsulfonyloxy)-2,2-dimethylpropanoate, it’s difficult to provide detailed safety and hazard information.
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-(4-methylphenyl)sulfonyloxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5S/c1-10-5-7-11(8-6-10)19(15,16)18-9-13(2,3)12(14)17-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTQEKSCNKGNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)